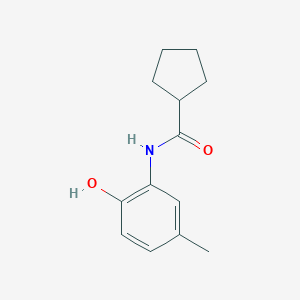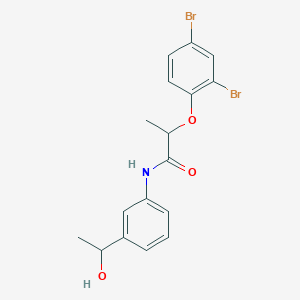
N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide, also known as HPCA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. HPCA has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide has been shown to bind to G-protein-coupled receptors and modulate their activity. Specifically, N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide has been shown to activate the GPR35 receptor, which is involved in various physiological processes, including immune response, inflammation, and pain perception.
Biochemical and Physiological Effects:
N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium levels, the inhibition of cell proliferation, and the induction of apoptosis in cancer cells. N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide has also been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide in lab experiments is its high potency and selectivity for the GPR35 receptor. However, one limitation is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide, including the development of more potent and selective ligands for the GPR35 receptor, the investigation of the role of GPR35 in various disease states, and the development of N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide-based therapies for the treatment of cancer and other diseases.
In conclusion, N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide has shown great promise as a tool for the study of G-protein-coupled receptors and as a potential therapeutic agent for the treatment of cancer and other diseases.
Synthesemethoden
N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with cyclopentanone in the presence of a catalyst to form 2-hydroxy-5-methylcyclopent-2-en-1-one. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime, which is subsequently reduced with sodium borohydride to form N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide has been used in various scientific research applications, including as a ligand for the study of G-protein-coupled receptors, as a tool for the study of protein-protein interactions, and as a potential therapeutic agent for the treatment of cancer and other diseases.
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C13H17NO2/c1-9-6-7-12(15)11(8-9)14-13(16)10-4-2-3-5-10/h6-8,10,15H,2-5H2,1H3,(H,14,16) |
InChI-Schlüssel |
OJBXHDAIRAATAN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2CCCC2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-hydroxy-5-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290535.png)
![N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290536.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290539.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)
![N-benzyl-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B290542.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B290544.png)
![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)
![4-bromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290548.png)
![2,5-dibromo-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290549.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)

![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)